1-Ethyl-3-(4-nitrophenyl)urea (CAS 70826-96-9): Physicochemical Profiling, Synthetic Methodologies, and Pharmacophoric Applications
1-Ethyl-3-(4-nitrophenyl)urea (CAS 70826-96-9): Physicochemical Profiling, Synthetic Methodologies, and Pharmacophoric Applications
Executive Summary
1-Ethyl-3-(4-nitrophenyl)urea (CAS 70826-96-9) is an asymmetric urea derivative that serves as a highly versatile building block in advanced organic synthesis and medicinal chemistry[1]. Characterized by a central urea core flanked by an electron-donating ethyl aliphatic chain and an electron-withdrawing 4-nitrophenyl moiety, this compound offers a unique electronic push-pull system[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its critical role as a privileged pharmacophore in the development of Type II kinase inhibitors.
Physicochemical Profiling & Structural Dynamics
The structural dichotomy of 1-ethyl-3-(4-nitrophenyl)urea dictates its physical behavior and reactivity. The strong electron-withdrawing nature of the para-nitro group significantly increases the acidity of the adjacent urea nitrogen (N3-H), enhancing its capacity to act as a potent hydrogen-bond donor. Conversely, the ethyl group provides localized lipophilicity, which is critical for target-site penetration in biological systems.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-Ethyl-3-(4-nitrophenyl)urea |
| CAS Registry Number | 70826-96-9 |
| Molecular Formula | C9H11N3O3 |
| Molecular Weight | 209.206 g/mol |
| Hydrogen Bond Donors | 2 (Urea N-H groups) |
| Hydrogen Bond Acceptors | 4 (Urea C=O, Nitro -NO2) |
| Physical State | Solid (typically pale yellow to off-white powder) |
Data synthesized from foundational chemical substance registries and commercial analytical standards[1][2].
Synthetic Methodologies & Mechanistic Pathways
The most efficient and scalable route to synthesize asymmetric ureas like 1-ethyl-3-(4-nitrophenyl)urea is the nucleophilic addition of a primary amine to an isocyanate. In this protocol, ethylamine acts as the nucleophile, while 4-nitrophenyl isocyanate serves as the highly reactive electrophile[3].
Causality in Experimental Design
4-Nitrophenyl isocyanate is exceptionally reactive due to the para-nitro group, which withdraws electron density from the isocyanate carbon, making it highly susceptible to nucleophilic attack[3]. However, this same electrophilicity makes the isocyanate extremely moisture-sensitive. If water is present, it will attack the isocyanate to form a carbamic acid intermediate, which rapidly decarboxylates into 4-nitroaniline. This aniline will then react with unconsumed isocyanate to form the highly insoluble, symmetrical 1,3-bis(4-nitrophenyl)urea byproduct. Therefore, strictly anhydrous conditions are the foundational causality for high-yield asymmetric urea synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating system incorporating In-Process Controls (IPC) to ensure the integrity of the reaction pathway.
Reagents:
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4-Nitrophenyl isocyanate (1.0 equiv, 10 mmol)
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Ethylamine (2.0 M solution in THF, 1.1 equiv, 11 mmol)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
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System Preparation (Moisture Exclusion): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen (N2) or Argon gas for 15 minutes.
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Electrophile Solvation: Dissolve 4-nitrophenyl isocyanate (1.64 g, 10 mmol) in 30 mL of anhydrous THF under the inert atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic nucleophilic addition.
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Nucleophilic Addition: Add the ethylamine solution dropwise over 15 minutes via a syringe pump.
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Causality: Dropwise addition prevents localized heating and suppresses side reactions, ensuring the amine attacks the isocyanate carbon efficiently.
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In-Process Control (IPC) via TLC: After 1 hour of stirring at room temperature, sample the reaction. Run a Thin Layer Chromatography (TLC) plate (Eluent: 50% Ethyl Acetate / 50% Hexanes).
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Validation Check: The complete disappearance of the high-Rf isocyanate spot validates the quantitative conversion of the electrophile.
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Quenching & Isolation: Concentrate the reaction mixture under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield pure 1-ethyl-3-(4-nitrophenyl)urea.
Synthesis workflow of 1-Ethyl-3-(4-nitrophenyl)urea via nucleophilic addition.
Analytical Characterization Standards
To post-validate the synthesized compound, researchers must rely on orthogonal analytical techniques:
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LC-MS: A major peak at m/z 210.2[M+H]+ confirms the asymmetric product. If a peak at m/z 303 [M+H]+ is observed, it indicates moisture contamination leading to the symmetrical dimer byproduct.
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1H NMR (DMSO-d6): The spectrum will self-validate the structure through distinct chemical shifts. The N3-H proton (adjacent to the nitrophenyl ring) will appear as a highly deshielded singlet near ~9.0 ppm. The N1-H proton (adjacent to the ethyl group) will appear further upfield near ~6.5 ppm as a triplet, coupling with the adjacent CH2 group.
Applications in Drug Discovery: The Urea Pharmacophore
In modern oncology and medicinal chemistry, the diaryl or aryl-alkyl urea motif is recognized as a "privileged pharmacophore," particularly in the design of Type II Kinase Inhibitors [4][5].
Mechanism of Action: DFG-Out Conformation Binding
Unlike Type I inhibitors that compete directly with ATP in the active conformation of a kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. In this state, the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop flips by approximately 180°, exposing an adjacent allosteric hydrophobic pocket[5].
Compounds bearing the 1-ethyl-3-(4-nitrophenyl)urea core (or its reduced aniline derivatives) are uniquely suited to exploit this conformation:
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Hinge-Binding / Central Anchor: The urea core acts as a critical bidentate hydrogen-bonding hub. The N-H groups donate hydrogen bonds to a conserved Glutamate residue in the kinase's αC-helix, while the urea carbonyl (C=O) accepts a hydrogen bond from the backbone amide of the DFG Aspartate[4][5].
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Hydrophobic Pocket Occupation: The 4-nitrophenyl group mimics the terminal aryl groups seen in FDA-approved drugs like Sorafenib and Regorafenib, occupying the deep lipophilic pocket created by the DFG flip[4].
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Solvent Channel Probing: The ethyl group projects toward the solvent-exposed region or interacts with smaller lipophilic sub-pockets, providing a vector for further structural optimization to enhance target selectivity.
Pharmacophore model of the urea core binding to the DFG-out kinase conformation.
Future Perspectives
The utility of 1-ethyl-3-(4-nitrophenyl)urea extends beyond its direct use. The nitro group can be readily reduced to an amine via catalytic hydrogenation (e.g., Pd/C, H2), yielding 1-(4-aminophenyl)-3-ethylurea. This intermediate provides a highly reactive nucleophilic handle for the attachment of diverse hinge-binding motifs, making CAS 70826-96-9 an indispensable precursor in high-throughput library synthesis for targeted therapeutics.
References
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NextSDS. "1-ETHYL-3-(4-NITROPHENYL)UREA — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
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MDPI. "Diarylureas as Antitumor Agents." Applied Sciences, 2021. Available at: [Link]
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NIH / PubMed. "Identification of type II inhibitors targeting BRAF using privileged pharmacophores." Chemical Biology & Drug Design, 2013. Available at: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1-ETHYL-3-(4-NITROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 100-28-7: 4-Nitrophenyl isocyanate | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of type II inhibitors targeting BRAF using privileged pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
